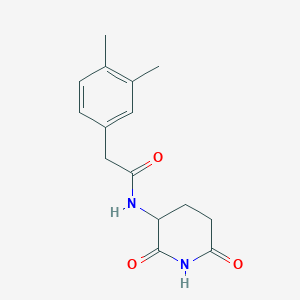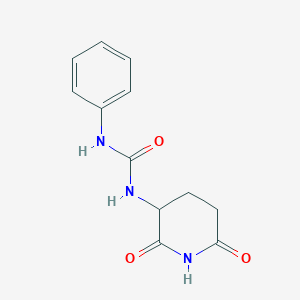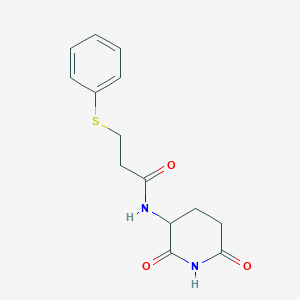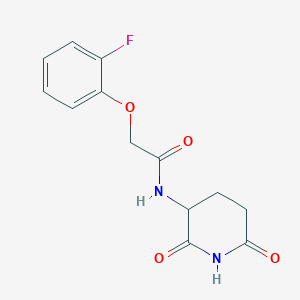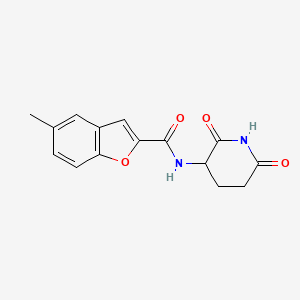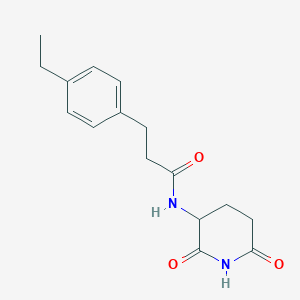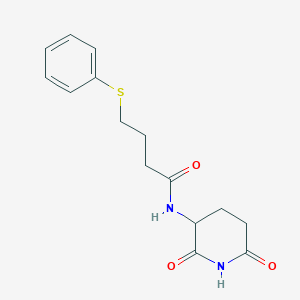
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide, also known as DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBS is a synthetic compound that belongs to the class of piperidin-3-yl compounds.
Wissenschaftliche Forschungsanwendungen
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Wirkmechanismus
The mechanism of action of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has also been shown to inhibit the activity of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to have various biochemical and physiological effects in animal models. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to increase the levels of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has several advantages as a research tool, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its neuroprotective and anti-inflammatory effects. However, there are also some limitations to using N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide in lab experiments. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide can be expensive to synthesize, and its mechanism of action is not fully understood. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide may also have off-target effects that need to be carefully controlled in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide. One area of research is the development of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide-based drugs for the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide. Finally, the development of new synthetic methods for N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide and its derivatives could lead to more efficient and cost-effective production of this important research tool.
Conclusion:
In conclusion, N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide has been shown to exhibit neuroprotective and anti-inflammatory effects in animal models and has potential as a research tool for the development of new drugs for the treatment of neurodegenerative diseases. Future research on N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide will help to further elucidate its mechanism of action and potential applications in various fields.
Synthesemethoden
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide can be synthesized using a multi-step process involving the reaction of piperidine-3,4-dione with 4-phenylsulfanylbutanoyl chloride. The resulting compound is then purified using various techniques such as column chromatography, recrystallization, and HPLC. The purity and yield of N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide can be optimized by adjusting the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
N-(2,6-dioxopiperidin-3-yl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-13(16-12-8-9-14(19)17-15(12)20)7-4-10-21-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSSMSPWCNKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)CCCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

